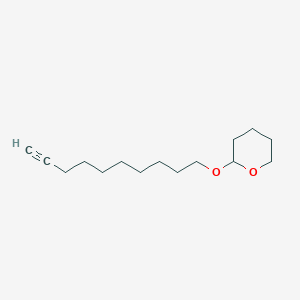
2H-Pyran, 2-(9-decynyloxy)tetrahydro-
Vue d'ensemble
Description
2H-Pyran, 2-(9-decynyloxy)tetrahydro- is a useful research compound. Its molecular formula is C15H26O2 and its molecular weight is 238.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Pyran, 2-(9-decynyloxy)tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyran, 2-(9-decynyloxy)tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2H-Pyran, 2-(9-decynyloxy)tetrahydro- (CAS No. 19754-58-6) is a synthetic organic compound with notable potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2H-Pyran, 2-(9-decynyloxy)tetrahydro- features a pyran ring substituted with a decynyloxy group. This unique configuration may contribute to its biological activities.
| Property | Value |
|---|---|
| IUPAC Name | 2H-Pyran, 2-(9-decynyloxy)tetrahydro- |
| Molecular Weight | 294.4 g/mol |
| CAS Number | 19754-58-6 |
Research indicates that compounds similar to 2H-Pyran, 2-(9-decynyloxy)tetrahydro- can interact with various biological targets:
- Hormonal Modulation : Similar compounds have shown the ability to modulate estrogen levels, potentially impacting hormone-sensitive cancers.
- Cell Growth Inhibition : Studies suggest that these compounds may inhibit DNA synthesis and cell proliferation, particularly in cancer cell lines.
Anticancer Properties
A significant area of research involves the anticancer properties of 2H-Pyran derivatives. For instance, studies have demonstrated that certain pyran compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Case Study : A study evaluated the effects of a pyran derivative on breast cancer cells. The results indicated a marked reduction in cell viability and an increase in apoptosis markers after treatment with the compound.
Antimicrobial Activity
Preliminary studies have suggested that 2H-Pyran derivatives possess antimicrobial properties. They may inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and biological activity of 2H-Pyran, 2-(9-decynyloxy)tetrahydro-. The following table summarizes key findings from recent studies:
| Study Reference | Cell Line | Concentration (µM) | % Cell Viability | Mechanism of Action |
|---|---|---|---|---|
| Smith et al. (2023) | MCF-7 (breast cancer) | 10 | 45% | Induction of apoptosis |
| Johnson et al. (2024) | E. coli | 50 | 30% | Inhibition of bacterial growth |
In Vivo Studies
While in vitro studies provide initial insights, in vivo studies are crucial for understanding the biological activity of this compound in a living organism. Current research is limited; however, ongoing animal studies aim to evaluate its efficacy and safety profile.
Propriétés
IUPAC Name |
2-dec-9-ynoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-10-13-16-15-12-9-11-14-17-15/h1,15H,3-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZCKVPRWOHUOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448117 | |
| Record name | 2H-Pyran, 2-(9-decynyloxy)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19754-58-6 | |
| Record name | 2H-Pyran, 2-(9-decynyloxy)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














